REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.C([O-])(=O)C.[NH4+].[N+:15]([CH2:18][CH3:19])([O-:17])=[O:16]>>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([CH:5]=[C:18]([N+:15]([O-:17])=[O:16])[CH3:19])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
nitroethane
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
residue partitioned between ethyl acetate and saturated sodium chloride
|
Type
|
CUSTOM
|
Details
|
Concentrated organic purified on silica
|
Type
|
CUSTOM
|
Details
|
isolated as a yellow oil
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=CC=C1)C=C(C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.C([O-])(=O)C.[NH4+].[N+:15]([CH2:18][CH3:19])([O-:17])=[O:16]>>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([CH:5]=[C:18]([N+:15]([O-:17])=[O:16])[CH3:19])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
nitroethane
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
residue partitioned between ethyl acetate and saturated sodium chloride
|
Type
|
CUSTOM
|
Details
|
Concentrated organic purified on silica
|
Type
|
CUSTOM
|
Details
|
isolated as a yellow oil
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=CC=C1)C=C(C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |